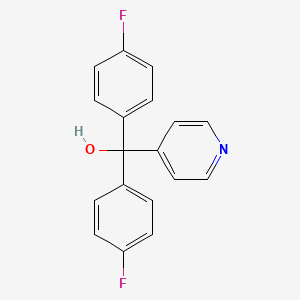![molecular formula C18H22ClNO B4142312 2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4142312.png)
2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
概要
説明
2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride is an organic compound that features a benzyl group substituted with an allyloxy group and a phenylethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride typically involves the following steps:
Formation of the Allyloxybenzyl Intermediate: The starting material, 3-hydroxybenzyl alcohol, is reacted with allyl bromide in the presence of a base such as potassium carbonate to form 3-(allyloxy)benzyl alcohol.
Amine Formation: The 3-(allyloxy)benzyl alcohol is then converted to 3-(allyloxy)benzyl chloride using thionyl chloride.
Final Coupling: The 3-(allyloxy)benzyl chloride is reacted with 2-phenylethanamine in the presence of a base such as sodium hydride to form N-[3-(allyloxy)benzyl]-2-phenylethanamine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride or sodium methoxide can be used.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The allyloxy group may facilitate binding to these targets, while the phenylethanamine moiety may modulate the activity of the compound. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-[3-(methoxy)benzyl]-2-phenylethanamine hydrochloride
- N-[3-(ethoxy)benzyl]-2-phenylethanamine hydrochloride
- N-[3-(propoxy)benzyl]-2-phenylethanamine hydrochloride
Uniqueness
2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride is unique due to the presence of the allyloxy group, which can undergo additional chemical reactions compared to methoxy, ethoxy, or propoxy groups. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-13-20-18-10-6-9-17(14-18)15-19-12-11-16-7-4-3-5-8-16;/h2-10,14,19H,1,11-13,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRPHDSSGSRYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNCCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4142240.png)


![3-[[3-Chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propan-1-ol;hydrochloride](/img/structure/B4142255.png)
![1-(2,3-Dimethylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]thiourea](/img/structure/B4142260.png)

![dimethyl 5-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4142269.png)



![ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4142307.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B4142313.png)
